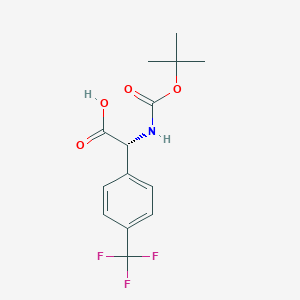

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid

説明

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid derivative

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring through various methods, such as trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Formation of the Acetic Acid Derivative: The protected amino acid derivative is then synthesized through standard peptide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like HPLC (high-performance liquid chromatography) can further enhance the efficiency of production.

化学反応の分析

Types of Reactions

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the trifluoromethyl group.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups, such as (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid, exhibit significant biological activity. Trifluoromethylated amino acids have been explored for their potential as anticancer agents due to their ability to modulate biological pathways involved in tumor growth and proliferation. For instance, trifluoromethylated derivatives have shown promise in inhibiting specific kinases linked to cancer progression .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. It is known to interact with calmodulin-dependent kinases, which play a crucial role in insulin signaling pathways. Such interactions may lead to the restoration of insulin sensitivity in models of diet-induced obesity, showcasing its potential therapeutic applications in metabolic disorders .

Organic Synthesis

Synthesis of β-Amino Acids

this compound serves as a valuable intermediate in the synthesis of β-amino acids. The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions to be conducted without interfering with other functional groups. This property is particularly useful in the synthesis of complex molecules where maintaining the integrity of certain functional groups is essential .

Peptidomimetics Development

The compound's structure makes it suitable for the development of peptidomimetics—molecules that mimic the biological activity of peptides. The incorporation of trifluoromethyl groups can enhance the stability and bioavailability of these compounds, making them attractive candidates for drug development .

Case Study 1: Trifluoromethylated Peptidomimetics

A study focused on synthesizing trifluoromethylated peptidomimetics demonstrated that this compound could be effectively utilized to create compounds with enhanced biological activity against specific targets involved in cancer and metabolic diseases. The modifications allowed for improved potency and selectivity compared to non-fluorinated analogs .

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its inhibitory effects on histone deacetylases (HDACs). The results indicated that this compound could serve as a lead structure for developing HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression .

Data Tables

作用機序

The mechanism of action of (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can further interact with biological molecules .

類似化合物との比較

Similar Compounds

- (S)-Boc-amino-(4-methyl-phenyl)-acetic acid

- (S)-Boc-amino-(4-chloro-phenyl)-acetic acid

- (S)-Boc-amino-(4-fluoro-phenyl)-acetic acid

Uniqueness

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable tool in drug discovery and development .

生物活性

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioactivity.

Synthesis Overview

The synthesis typically involves:

- Formation of the Boc-protected amino acid : This can be achieved through standard amination reactions.

- Introduction of the trifluoromethyl group : This can be done using trifluoromethylation methods or through reactions involving trifluoroacetyl derivatives.

2. Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and anticancer properties.

2.1 Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl group exhibit enhanced antibacterial properties. For instance:

- Inhibition of Bacterial Growth : Studies have shown that similar amino acid derivatives can inhibit bacterial enzymes such as alanine racemase, which is crucial for bacterial cell wall synthesis .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | Alanine Racemase | <100 |

| β,β,β-Trifluoroalanine | MurA | <32 |

2.2 Anticancer Activity

The compound has also shown potential in cancer therapy:

- Mechanism of Action : The presence of the trifluoromethyl group may enhance the interaction with target proteins involved in cancer cell proliferation.

- Case Study : A study demonstrated that similar compounds reduced tumor volume in mouse models without significant side effects .

3. Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound.

3.1 Pharmacokinetic Properties

Recent studies have assessed various pharmacokinetic parameters, including solubility, permeability, and metabolic stability:

| Parameter | Value |

|---|---|

| LogD | 2.3 |

| Solubility (μM) | 52 |

| % Bound to Plasma Proteins | 98.4 |

These properties suggest that the compound has favorable characteristics for further development as a therapeutic agent.

3.2 Toxicology Profile

Toxicological assessments indicate that while some derivatives exhibit gastrointestinal side effects at high doses, careful dosing regimens can mitigate these issues .

4. Conclusion and Future Directions

This compound represents a promising candidate for further research due to its biological activity against bacteria and potential anticancer effects. Future studies should focus on optimizing synthesis routes, understanding detailed mechanisms of action, and conducting comprehensive in vivo studies to establish efficacy and safety profiles.

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYJIQGEQQZLD-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。